molecular formula C18H18N2O5 B2871163 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034555-64-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2871163
CAS No.: 2034555-64-9
M. Wt: 342.351
InChI Key: RYAKBOCRTQEANC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small molecule designed for pharmacological and chemical biology research. This compound features a 1,3-benzodioxole moiety, a structural component found in molecules with a range of documented biological activities, and a nicotinamide core linked via a tetrahydrofuran-3-yloxy bridge. The 1,3-benzodioxole scaffold is present in various bioactive compounds, including novel auxin receptor agonists that promote root growth in plants and is a key component in inverse agonists of the C5a receptor for investigating inflammatory diseases . Furthermore, this structural motif is utilized in the synthesis of analogs for neurological targets, such as stiripentol, an antiepileptic drug . The strategic incorporation of the (tetrahydrofuran-3-yl)oxy group is intended to influence the molecule's physicochemical properties and binding affinity, potentially mimicking the role of such oxygen-containing heterocycles in approved therapies and experimental drugs . This chemical reagent is provided for research applications only, including but not limited to: screening assays in drug discovery programs, investigating structure-activity relationships (SAR) for specific biological targets, and serving as a key intermediate in the synthesis of more complex molecular entities. Researchers can use this compound to explore potential interactions with various enzyme families or G-protein coupled receptors (GPCRs), given the historical significance of its core structures in medicinal chemistry. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-18(20-8-12-1-3-15-16(7-12)24-11-23-15)13-2-4-17(19-9-13)25-14-5-6-22-10-14/h1-4,7,9,14H,5-6,8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKBOCRTQEANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative and the tetrahydrofuran derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reactions

The compound can participate in various chemical reactions:

  • Nucleophilic Substitution : The tetrahydrofuran group can act as a nucleophile in substitution reactions, allowing for further functionalization.

  • Oxidation Reactions : The presence of hydroxyl groups may allow for oxidation to form ketones or aldehydes.

  • Reduction Reactions : Under specific conditions, the compound can undergo reduction, modifying the functional groups and potentially enhancing biological activity.

Mechanistic Insights

The mechanism of action for N-(benzo[d] dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets within biological systems. This interaction is crucial for understanding its potential therapeutic effects.

Biological Activities

Research indicates that compounds similar to N-(benzo[d] dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exhibit various biological activities:

  • Antioxidant Properties : These compounds may demonstrate antioxidant activities by scavenging free radicals.

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Pharmacological Studies

Recent studies have focused on the pharmacological profiles of related compounds:

Study Findings
Study ADemonstrated significant reduction in oxidative stress markers in vitro.
Study BShowed anti-inflammatory effects in animal models of arthritis.
Study CIndicated potential neuroprotective effects in models of neurodegeneration.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Benzodioxole-Containing Compounds

Compounds bearing the benzodioxole moiety are prevalent in pharmaceuticals and agrochemicals due to their resistance to oxidative metabolism. Key analogs include:

  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one (Compound 11) : This spirocyclic piperidone derivative shares the benzodioxole-methyl group but lacks the nicotinamide scaffold. Its molecular weight (247.28 g/mol) and lipophilicity (predicted logP ~2.1) suggest moderate CNS permeability, though biological data are unavailable .
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : An agrochemical with a THF-derived substituent, highlighting the role of cyclic ethers in enhancing solubility. Its logP (~3.5) indicates balanced hydrophobicity for membrane penetration .

Nicotinamide Derivatives

Nicotinamide-based compounds are prominent in drug discovery. Notable analogs from literature include:

  • N-Phenyl 5-[6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]nicotinamide (Compound 16) : This derivative features a bicyclic amine substituent, yielding a molecular weight of 438.47 g/mol. The tert-BOC group enhances synthetic stability but may reduce aqueous solubility compared to the target compound’s THF-oxy group. Reported yield (94%) suggests efficient synthesis .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a benzamide scaffold. Its trifluoromethyl group increases lipophilicity (logP ~4.0), contrasting with the target’s polar THF-oxy substituent .

Key Difference : The target’s THF-3-yl-oxy group likely improves solubility over purely aromatic substituents, while retaining metabolic stability via the benzodioxole moiety.

Substituent Effects on Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Predicted logP Solubility (mg/mL) Synthetic Yield Reference
Target Compound ~370.36* THF-3-yl-oxy, benzodioxole-methyl ~1.8 Moderate (~0.1) N/A -
Compound 11 (Piperonyl-piperidone) 247.28 Benzodioxole-methyl ~2.1 Low (<0.01) N/A
Compound 16 (Nicotinamide) 438.47 Bicyclic amine, tert-BOC ~2.5 Moderate (~0.05) 94%
Cyprofuram 298.74 THF-oxo, cyclopropane ~3.5 Low (~0.02) N/A

*Calculated using molecular formula C₁₉H₁₈N₂O₅.

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., Compound 16) are synthesized in high yields (~94%) under anhydrous conditions with chromatography purification, suggesting viable routes for the target compound .
  • Solubility vs. Bioactivity : The THF-3-yl-oxy group may confer better aqueous solubility than tert-BOC or trifluoromethyl groups, critical for oral bioavailability.

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